1-Chloro-3-fluoro-5-iodobenzene
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Overview
Description
1-Chloro-3-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids . This method allows for the attachment of various substituents to tailor the chemical structure.
Industrial Production Methods: Industrial production of this compound often involves the use of bromochlorohydantoin as a solvent, which facilitates operation control, improves yield, shortens reaction time, and reduces costs . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it readily participates in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of materials for organic electronic devices.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-5-iodobenzene involves its reactivity towards various electrophiles and nucleophiles. The presence of halogens on the benzene ring makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-iodobenzene
- 1-Fluoro-3-iodobenzene
- 3-Chloro-4-fluoroiodobenzene
Uniqueness: 1-Chloro-3-fluoro-5-iodobenzene is unique due to the combination of chlorine, fluorine, and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
1-chloro-3-fluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-1-5(8)3-6(9)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSLYZDBINGZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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